molecular formula C8H4F3N B047490 2,3,6-Trifluorophenylacetonitrile CAS No. 114152-21-5

2,3,6-Trifluorophenylacetonitrile

Cat. No. B047490
M. Wt: 171.12 g/mol
InChI Key: PQIFHBOOYBTJLD-UHFFFAOYSA-N
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Description

2,3,6-Trifluorophenylacetonitrile is a fluorinated organic compound that has been studied for its various chemical properties and reactions. Its molecular structure and unique properties make it an interesting subject for chemical research.

Synthesis Analysis

The synthesis of compounds related to 2,3,6-Trifluorophenylacetonitrile involves complex reactions. For instance, 6-Chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, a similar compound, is synthesized as a versatile building block for trifluoromethylated N-heterocycles (Channapur et al., 2019).

Molecular Structure Analysis

The molecular structure of related fluorinated compounds shows interesting patterns. For example, the crystal structure of a lipase-catalyzed transesterification product of a related compound demonstrated fascinating packing patterns with specific interactions between molecular groups (Sakai et al., 2000).

Chemical Reactions and Properties

2,3,6-Trifluorophenylacetonitrile and its analogs participate in various chemical reactions. For example, the reaction of a similar compound, trifluoroacetonitrile, with π-allylic complexes of iridium(I) produces chelate ring complexes (Bottrill et al., 1975).

Physical Properties Analysis

Physical properties such as solvation and interaction with other compounds are notable in the study of trifluorophenylacetonitrile derivatives. For example, the interaction of acetonitrile with trifluoromethanesulfonic acid forms a variety of different cations and compounds, indicating complex physical interactions (Salnikov et al., 2012).

Chemical Properties Analysis

The chemical properties of 2,3,6-Trifluorophenylacetonitrile-related compounds are diverse. Tris(pentafluorophenyl)borane, a compound with some similar characteristics, acts as a strong Lewis acid in various organic and organometallic chemistry reactions (Erker, 2005).

Scientific Research Applications

Catalysis and Organic Synthesis

Trifluorophenylacetonitrile derivatives play a crucial role in catalysis and organic synthesis. For instance, tris(pentafluorophenyl)borane is recognized for its role as an activator in Ziegler-Natta chemistry, demonstrating the utility of fluorophenyl compounds in catalytic processes. These compounds are involved in a variety of reactions, including hydrometallation, alkylations, and aldol-type reactions, showcasing their versatility in organic synthesis (Erker, 2005).

Reaction Kinetics and Mechanism

The study of reaction kinetics and mechanisms involving pentafluorophenylacetonitrile and guanidine-like bases provides insight into the behavior of fluorophenyl compounds in chemical reactions. These studies, utilizing UV–vis kinetic methods, LSIMS, NMR, and FT-IR, help understand the formation and structure of reaction products, including dimers and oligomers. This research aids in developing new synthetic methodologies and understanding the fundamental chemistry of fluorophenyl derivatives (Gierczyk et al., 2006).

Material Science and Electron Affinity

Fluorophenyl derivatives, such as 2,2′-(perfluoronaphthalene-2,6-diylidene)dimalononitrile (F6‐TCNNQ), have been investigated for their high electron affinity in material science. These compounds are used as molecular p-type dopants in hole-transport materials, highlighting the role of fluorophenyl compounds in enhancing the properties of organic electronics. Their application demonstrates the impact of fluorophenyl derivatives on the electronic characteristics of materials, crucial for the development of advanced electronic devices (Zhang & Kahn, 2018).

Fluorination Reactions

Fluorophenylacetonitriles are essential in developing fluorination reactions, including the synthesis of trifluoromethyl and difluoromethyl groups. These fluorinated motifs are significant in pharmaceuticals, agrochemicals, and materials science due to their unique chemical and physical properties. Research in this area focuses on creating efficient synthetic methods for introducing fluorine atoms or fluorinated groups into organic compounds, contributing to the development of new drugs and materials (Hu, Zhang, & Wang, 2009).

Safety And Hazards

The compound is classified as toxic, with hazard statements including H301+H311+H331;H335 . Precautionary measures include P260;P280;P312 .

properties

IUPAC Name

2-(2,3,6-trifluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N/c9-6-1-2-7(10)8(11)5(6)3-4-12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIFHBOOYBTJLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CC#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380729
Record name 2,3,6-Trifluorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6-Trifluorophenylacetonitrile

CAS RN

114152-21-5
Record name 2,3,6-Trifluorobenzeneacetonitrile
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,6-Trifluorophenylacetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 114152-21-5
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of sodium cyanide (1.94 g) in water (4 ml) is added phenyltriethylammonium chloride (0.09 g), and thereto is added with stirring 2,3,6-trifluorobenzyl chloride (5.0 g), and the mixture is stirred at 90° to 100° C. for 40 minutes. The reaction mixture is poured into water (20 ml) and is extracted with diethyl ether. The extract is dried over potassium carbonate and the solvent is distilled off to give 2-(2,3,6-trifluorophenyl)acetonitrile (3.1 g), b.p. 80°-85° C. (5 mmHg).
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20 mL
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